4-(6-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-[6-methyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-16-14-18(24-10-12-26-13-11-24)22-19(21-16)25-8-6-23(7-9-25)15-17-2-4-20-5-3-17/h2-5,14H,6-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOCEPXPIWGDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=NC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and morpholine moieties. Common reagents used in these reactions include various alkylating agents, bases, and solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Pharmacological Applications
The primary applications of this compound are in the treatment of neurological disorders and as potential agents for modulating neurotransmitter systems.
Neurological Disorders
Research indicates that compounds with similar structures have been investigated for their efficacy in treating diseases such as:
- Alzheimer's Disease : Targeting muscarinic receptors to improve cognitive function.
- Parkinson’s Disease : Modulating dopaminergic pathways to alleviate symptoms.
A patent (WO2017079641A1) describes derivatives related to this compound that act as muscarinic receptor antagonists, potentially beneficial for treating cognitive deficits associated with these disorders .
Antidepressant and Anxiolytic Properties
Compounds structurally related to this morpholine derivative have shown promise in preclinical models for treating depression and anxiety. By influencing serotonin and norepinephrine levels, they may provide therapeutic benefits without the side effects commonly associated with traditional antidepressants.
Structure-Activity Relationship Studies
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the piperazine and pyrimidine rings can significantly enhance receptor affinity and selectivity .
| Compound Structure | Activity | Notes |
|---|---|---|
| 4-(6-methylpyrimidin) | Moderate | Effective against cognitive deficits |
| 4-(pyridinylmethyl)piperazine | High | Strong binding affinity to muscarinic receptors |
Mechanism of Action
The mechanism of action of 4-(6-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Antimalarial Research
Compounds 75 , 77 , and 80 from the study on trisubstituted pyrimidines share a pyrimidine core with morpholine and piperazine/piperidine substituents but differ in key functional groups:
- Compound 77 : Features a 4-methylpiperazin-1-yl group at the pyrimidine 2-position and a pyridin-3-yl group at the 6-position. The methylpiperazine enhances hydrophobicity, while the pyridinyl group may influence target engagement in antimalarial activity .
- Compound 75 : Incorporates a 4,4-difluoropiperidin-1-yl group, introducing fluorinated substituents that could improve metabolic stability and bioavailability .
- Compound 80 : Substitutes the pyrimidine 2-position with a 2-fluoropyridin-4-yl group, demonstrating the impact of halogenation on electronic properties and binding affinity .
Thieno[3,2-d]pyrimidine Derivatives
The patent EP 2 402 347 A1 describes compounds like 4-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine, which replaces the pyrimidine core with a thieno[3,2-d]pyrimidine system. This modification increases molecular rigidity and introduces sulfur, altering electronic properties and solubility. The 4-methanesulfonyl-piperazine substituent further enhances polarity, which may improve water solubility compared to the target compound’s pyridinylmethyl group .
Piperazine-Substituted Analogues
- 4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine (CAS 946363-40-2): Substitutes the piperazine with a 2,3-dimethoxybenzoyl group, introducing electron-donating methoxy substituents.
- 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2331992-58-4) : Features a pyrimidin-4-yl group on the piperazine, creating a bis-pyrimidine system. This could promote dimerization or allosteric effects in target proteins .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 4-(6-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a morpholine ring, a pyrimidine moiety, and a piperazine group, which are known to contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | G1 phase arrest |
Neuroprotective Effects
The compound has also shown promise in neuroprotection. In animal models of neurodegenerative diseases, it was found to enhance cognitive function and reduce neuroinflammation, likely through modulation of neurotransmitter levels and inhibition of oxidative stress.
Antimicrobial Activity
In addition to its anticancer and neuroprotective properties, this compound has demonstrated antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. Modifications in the piperazine and pyrimidine moieties have been systematically studied to optimize potency and selectivity. For instance, increasing the lipophilicity of the piperazine ring has been correlated with enhanced cellular uptake and bioavailability.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives of this compound. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting superior efficacy against resistant cancer cell lines .
Case Study 2: Neuroprotection in Animal Models
In a recent animal model study, the compound was administered to mice with induced neurodegeneration. Results showed improved memory retention in treated groups compared to controls, alongside reduced markers of inflammation .
Q & A
Q. What are the established synthetic routes for 4-(6-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine, and how is purity validated?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Core Pyrimidine Formation : Initial preparation of a 6-methylpyrimidine core, followed by functionalization at the 2- and 4-positions.
- Piperazine Coupling : Introduction of the 4-[(pyridin-4-yl)methyl]piperazine group via nucleophilic substitution, often under reflux with a base (e.g., K₂CO₃) in solvents like dioxane or ethanol .
- Morpholine Integration : Attachment of the morpholine moiety through similar substitution reactions.
- Purification : Column chromatography (e.g., 10% MeOH/CHCl₃) is used to isolate the product, with purity confirmed by:
- ¹H NMR : Key signals include δ 1.20–1.41 ppm (methyl groups), δ 3.11–4.15 ppm (morpholine/piperazine protons), and aromatic protons at δ 6.45–8.21 ppm .
- LCMS : Expected [M+H]⁺ peaks (e.g., ~348–431 m/z depending on substituents) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming regiochemistry. For example:
- Piperazine protons appear as multiplet/triplet signals (δ 2.27–3.21 ppm).
- Pyridine aromatic protons resonate at δ 7.72–8.21 ppm .
- LCMS/HRMS : Validates molecular weight and detects impurities.
- HPLC : Ensures >95% purity using reverse-phase C18 columns.
- X-ray Crystallography (if available): Resolves ambiguous stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance coupling efficiency during piperazine-morpholine assembly?
- Methodological Answer :
- Temperature : Increase to 110°C (from 80°C) to accelerate nucleophilic substitution, but monitor for decomposition via TLC .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to improve solubility of polar intermediates.
- Solvent Choice : Replace dioxane with DMF to stabilize transition states in SNAr reactions.
- Yield Tracking : Compare yields under varying conditions (e.g., 70% at 18 hours vs. 85% at 24 hours) .
Q. How should researchers address contradictory NMR data observed in different solvents (e.g., DMSO vs. CDCl₃)?
- Methodological Answer :
- Solvent Effects : In DMSO-d₆, piperazine N–H protons may broaden or split due to hydrogen bonding, while CDCl₃ resolves these as distinct triplets (δ 2.42–3.52 ppm) .
- Validation : Run NMR in multiple solvents and cross-reference with computational models (DFT) to assign peaks.
- Supplementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies are effective for designing SAR studies on pyridine and morpholine substituents?
- Methodological Answer :
- Analog Synthesis : Replace pyridin-4-yl with pyridin-3-yl or phenyl groups to assess steric/electronic effects.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using:
- Inhibition Assays : Measure IC₅₀ values via fluorescence polarization.
- Cellular Uptake : Use radiolabeled compounds to evaluate permeability.
- Data Correlation : Map substituent hydrophobicity (logP) to activity trends. For example, fluorophenyl analogs () show enhanced binding due to electronegativity .
Data Analysis & Interpretation
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking Refinement : Adjust force fields (e.g., AMBER vs. CHARMM) to account for solvent interactions.
- Metabolite Screening : Use LC-MS/MS to detect in situ degradation products that may reduce efficacy.
- Control Experiments : Compare with structurally validated inhibitors (e.g., from ) to benchmark activity .
Q. What advanced techniques validate target engagement in cellular models?
- Methodological Answer :
- CETSA (Cellular Thermal Shift Assay) : Monitor protein denaturation shifts to confirm compound-target binding.
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐₙ/kₒff) in real-time.
- CRISPR Knockout Models : Confirm loss of activity in target-deficient cell lines .
Tables of Key Data
Q. Table 1: Representative NMR Shifts for Critical Protons
| Proton Group | δ (ppm) in CDCl₃ | δ (ppm) in DMSO-d₆ |
|---|---|---|
| Piperazine N–CH₂ | 2.27–2.39 | 2.42–2.98 |
| Morpholine O–CH₂ | 3.70–3.84 | 3.52–4.04 |
| Pyridine C–H (aromatic) | 7.72–8.21 | 8.08–8.21 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
